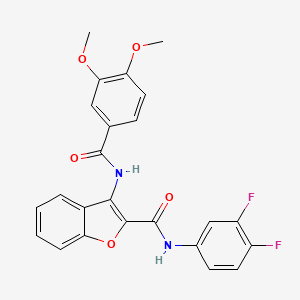![molecular formula C23H14F3N3O6 B6490365 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888458-27-3](/img/structure/B6490365.png)
3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, commonly referred to as NBT-TFM-C, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of tetrahydrofolate (THF), the active form of folate, which is an essential nutrient for all organisms. NBT-TFM-C has been studied for its potential use in scientific research, drug development, and as a potential therapeutic agent.
Mecanismo De Acción
NBT-TFM-C binds to the active site of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibits the synthesis of THF, leading to a depletion of THF in the cell. This leads to a decrease in the production of purines, pyrimidines, and other molecules that are essential for DNA synthesis and other cellular processes.
Biochemical and Physiological Effects
The inhibition of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide by NBT-TFM-C leads to a decrease in the production of THF, which in turn leads to a decrease in the production of purines, pyrimidines, and other molecules that are essential for DNA synthesis and other cellular processes. This can lead to a decrease in cell proliferation, DNA repair, and other cellular processes that are essential for normal cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NBT-TFM-C in laboratory experiments has several advantages. It is a small molecule inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, allowing for precise control of THF levels in the cell. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. On the other hand, the use of this compound in laboratory experiments has some limitations. It is a relatively weak inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, so it may not be able to completely deplete THF levels in the cell. Additionally, it has not been tested in vivo, so its effects in a living organism are not fully understood.
Direcciones Futuras
Future research on NBT-TFM-C could focus on improving its potency as an inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, as well as testing its efficacy in vivo. Additionally, further research could be conducted to explore its potential use as a therapeutic agent. Finally, further research could be conducted to explore the biochemical and physiological effects of THF depletion in various biological systems.
Métodos De Síntesis
NBT-TFM-C can be synthesized by a multi-step process beginning with the condensation of 4-nitrobenzaldehyde and 2-amino-4-trifluoromethoxyphenol in an aqueous solution of sodium hydroxide. The resulting product is then reacted with benzofuran-2-carboxylic acid in the presence of a base to form NBT-TFM-C.
Aplicaciones Científicas De Investigación
NBT-TFM-C has been used in scientific research as an inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, allowing researchers to study the effects of THF depletion in various biological systems. This compound has also been used to study the effects of folate deficiency in animal models, as well as to study the role of folate in cancer cells. NBT-TFM-C has also been used to study the effects of folate deficiency on embryonic development.
Propiedades
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O6/c24-23(25,26)35-16-11-7-14(8-12-16)27-22(31)20-19(17-3-1-2-4-18(17)34-20)28-21(30)13-5-9-15(10-6-13)29(32)33/h1-12H,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDXEPVQKQIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

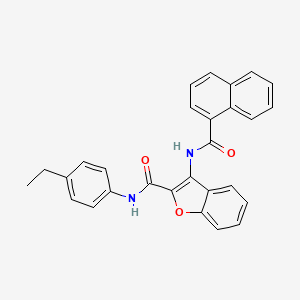
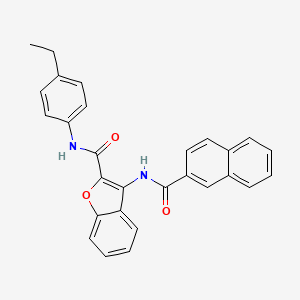
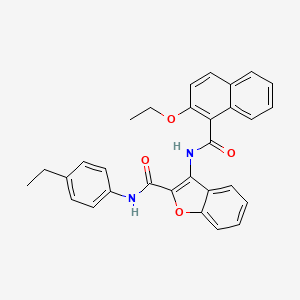
![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6490306.png)
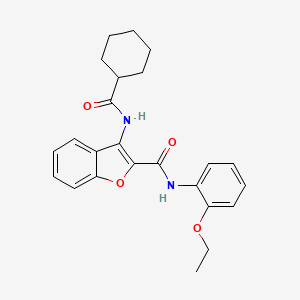
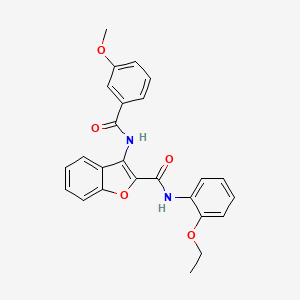
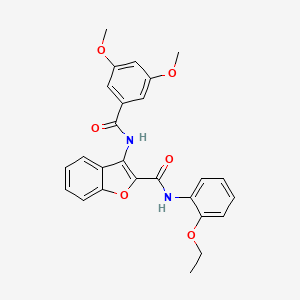
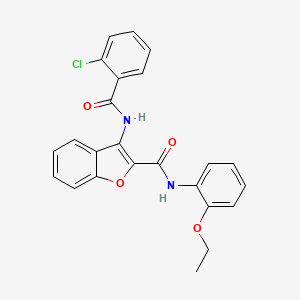
![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)
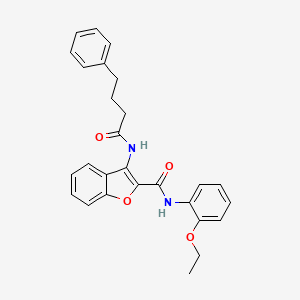
![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)
![N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490377.png)
